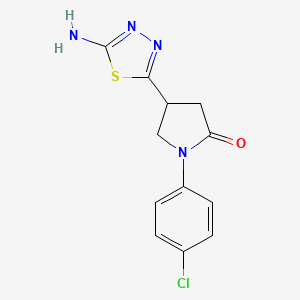
5-Bromo-4-(3-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(3-methoxyphenyl)pyrimidine: is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a 3-methoxyphenyl group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-methoxyphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor and a brominating agent.
Bromination: The bromination of the pyrimidine ring is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.
Substitution Reaction:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(3-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.
Coupling Products: Aryl or alkyl-substituted pyrimidines are the major products of cross-coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-4-(3-methoxyphenyl)pyrimidine is used as a building block in organic synthesis, particularly in the development of more complex heterocyclic compounds .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its unique structure makes it a valuable intermediate in medicinal chemistry .
Mechanism of Action
The exact mechanism of action of 5-Bromo-4-(3-methoxyphenyl)pyrimidine depends on its specific application and the biological target it interacts with. Generally, the compound can act by:
Binding to Enzymes or Receptors: It may inhibit or activate enzymes or receptors involved in various biochemical pathways.
Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting processes like replication and transcription.
Comparison with Similar Compounds
- 5-Bromo-4-(4-methoxyphenyl)pyrimidine
- 5-Bromo-4-(2-methoxyphenyl)pyrimidine
- 4-(3-Methoxyphenyl)pyrimidine
Comparison:
- Structural Differences: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological activity.
- Unique Properties: 5-Bromo-4-(3-methoxyphenyl)pyrimidine is unique due to the specific positioning of the bromine and methoxy groups, which can affect its chemical behavior and potential applications .
Properties
IUPAC Name |
5-bromo-4-(3-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIIAQQLKMFFSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650014 |
Source


|
| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-40-2 |
Source


|
| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

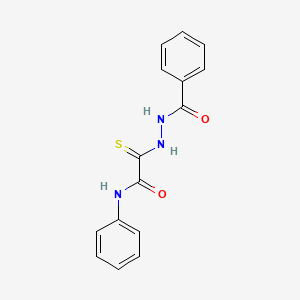
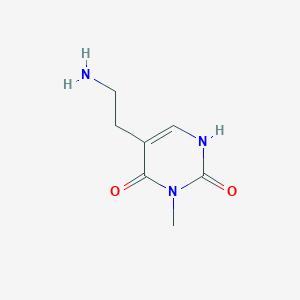
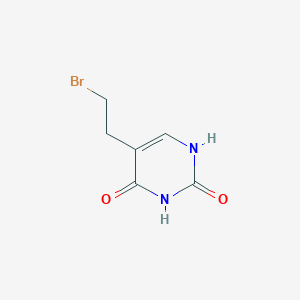
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)
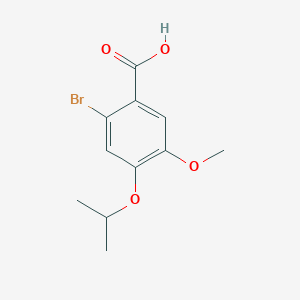
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)
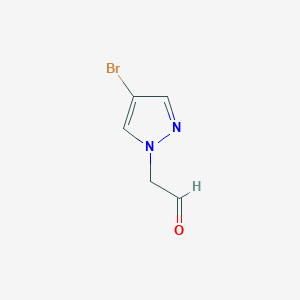
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)


